

Application Notes and Protocols for Long-Term Tinalarebant Treatment in Cell Culture

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Compound of Interest

Compound Name: Tinalarebant?

Cat. No.: B8819648

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Introduction

Tinalarebant (LBS-008) is an investigational oral therapy aimed at slowing the progression of Stargardt disease (STGD1) and Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (dry AMD).^{[1][2][3][4]} The mechanism of action of Tinalarebant involves the reduction of retinol (Vitamin A) transport to the eye by lowering the levels of serum retinol binding protein 4 (RBP4).^{[1][5]} This modulation is intended to decrease the formation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), which are byproducts of the visual cycle that accumulate in retinal pigment epithelium (RPE) cells and contribute to retinal degeneration.^{[6][7][8][9]}

While clinical trials have provided data on the in vivo safety and efficacy of Tinalarebant, these application notes provide a framework for researchers to study its long-term effects in a controlled in vitro environment. The following protocols are designed for use with human retinal pigment epithelium (RPE) cell lines, such as ARPE-19, which are a relevant model for studying the cellular mechanisms underlying Stargardt disease and dry AMD.

Data Presentation

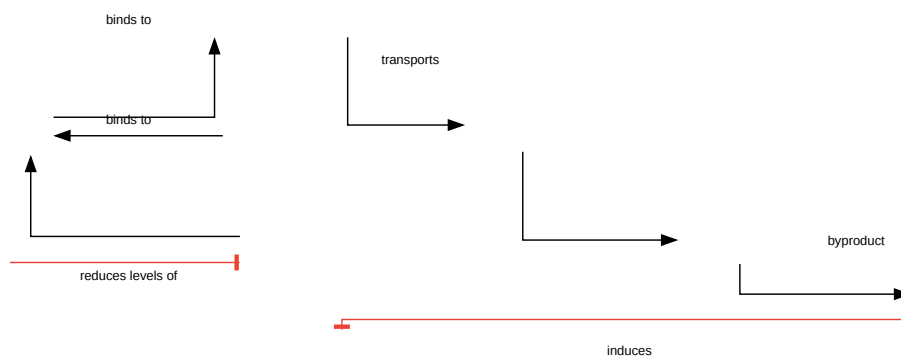
Table 1: Summary of Tinalarebant Clinical Trial Data (Adolescent Stargardt Disease)

Parameter	Treatment Group	Placebo Group	Outcome	Citation
DDAF Lesion Growth Rate Reduction	-	-	36% reduction compared to placebo (p=0.0033)	[8][10]
Mean Change in Visual Acuity (24 months)	< 3 letters	< 3 letters	Stable visual acuity in most participants	[3][6]
RBP4 Level Reduction	~80% reduction from baseline	-	Sustained reduction throughout treatment	[8][11]
Subjects Free of Atrophic Lesions (24 months)	5 out of 12	Not Applicable	42% of subjects in the Phase 2 study	[1][6]
Treatment-Related Discontinuations	4	-	Generally well-tolerated	[10]

Note: The data presented is from clinical trials and not from in vitro cell culture experiments.
DDAF = Definitely Decreased Autofluorescence.

Signaling Pathway

The proposed signaling pathway for Tinalarebant's action is centered on the reduction of RBP4-mediated retinol transport to the RPE, thereby mitigating the downstream cytotoxic effects of bisretinoid accumulation.



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Caption: Tinlarebant reduces RBP4, decreasing retinol transport to the RPE and subsequent toxic A2E accumulation.

Experimental Protocols

Protocol 1: Long-Term Culture of ARPE-19 Cells with Tinlarebant

This protocol outlines the continuous culture of ARPE-19 cells in the presence of Tinlarebant to assess long-term effects on cell viability and function.

Materials:

- ARPE-19 cells (ATCC CRL-2302)
- DMEM:F12 medium (ATCC 30-2006)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Tinalarebant (prepare stock solution in DMSO)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75) and multi-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Culture Maintenance: Culture ARPE-19 cells in DMEM:F12 supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cultures in a 37°C incubator with 5% CO₂.
- Plating for Experiment: Seed ARPE-19 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that allows for long-term growth without over-confluence.
- Tinalarebant Treatment:
 - Prepare a range of Tinalarebant concentrations. As in vitro data is not available, a starting point could be a dose-response curve from 1 nM to 10 µM.
 - The final DMSO concentration in the media should be kept below 0.1% to avoid solvent toxicity.
 - Include a vehicle control group (media with the same concentration of DMSO as the highest Tinalarebant dose).
- Long-Term Exposure:
 - Change the media with freshly prepared Tinalarebant or vehicle every 2-3 days.
 - At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), harvest cells for analysis as described in subsequent protocols.

- Monitor cell morphology daily using a phase-contrast microscope.

Protocol 2: A2E-Induced Phototoxicity Model

This protocol describes a method to induce the accumulation of A2E in ARPE-19 cells to model the cytotoxic stress seen in Stargardt disease, and to test the protective effects of Tinlarebant.

Materials:

- ARPE-19 cells cultured as in Protocol 1
- All-trans-retinal
- Cell culture medium with reduced serum (e.g., 1% FBS)
- Blue light source (e.g., 430 nm LED array)

Procedure:

- A2E Loading:
 - Culture ARPE-19 cells to confluence.
 - Incubate cells with all-trans-retinal (e.g., 10-50 μ M) in low-serum medium for several days, with repeated dosing, to facilitate the formation and accumulation of A2E.
- Tinlarebant Pre-treatment: Treat a subset of A2E-loaded and non-loaded cells with various concentrations of Tinlarebant for a specified period (e.g., 24-48 hours) prior to light exposure.
- Phototoxicity Induction:
 - Expose the cells to blue light for a duration determined to induce a significant, but not complete, loss of cell viability in the A2E-loaded, non-Tinlarebant treated group.
 - Keep a set of plates in the dark as a control.
- Post-Exposure Analysis: Immediately following light exposure, or after a recovery period (e.g., 24 hours), assess cell viability using the MTT or LDH assay (Protocol 4).

Protocol 3: Western Blot for RBP4 Expression

This protocol is for quantifying the intracellular and secreted levels of RBP4 to confirm Tinsarebant's mechanism of action.

Materials:

- ARPE-19 cells from long-term culture (Protocol 1)
- Conditioned media from the cell cultures
- RIPA buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Primary antibody against RBP4
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Sample Collection:
 - Collect conditioned media from the culture plates and centrifuge to remove cell debris.
 - Wash the cells with cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- Western Blotting:
 - Separate proteins from cell lysates and concentrated conditioned media by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the primary anti-RBP4 antibody.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Normalize RBP4 levels in cell lysates to a loading control (e.g., β -actin or GAPDH).

Protocol 4: Cell Viability and Cytotoxicity Assays

These assays are used to assess the impact of long-term Tinlarebant treatment and A2E-induced phototoxicity on cell health.

A. MTT Assay (Cell Viability):

- Plate cells in a 96-well plate and treat as described in Protocols 1 or 2.
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

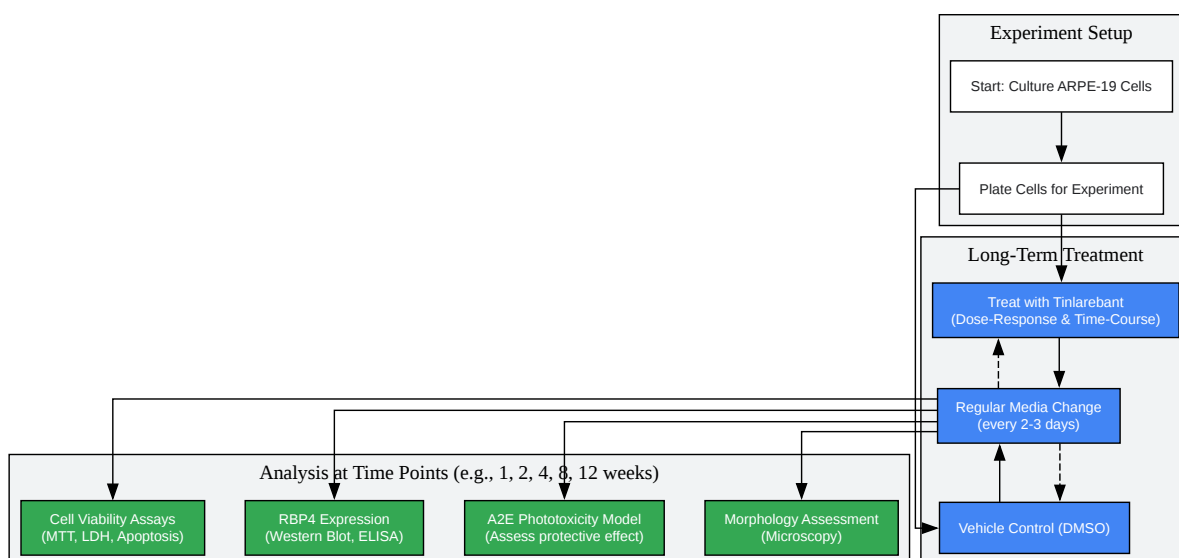
B. LDH Assay (Cytotoxicity):

- Plate cells in a 96-well plate and treat as described in Protocols 1 or 2.
- Collect a sample of the culture medium from each well.
- Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released into the medium from damaged cells.
- Read the absorbance at the recommended wavelength.

C. Apoptosis Assay (Caspase-3 Activity):

- Plate cells and treat as described in Protocols 1 or 2.
- Lyse the cells and use a fluorometric or colorimetric caspase-3 assay kit to measure the activity of this key executioner caspase.

Experimental Workflow Visualization



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Caption: Workflow for long-term Tirlarebant treatment and analysis in ARPE-19 cells.

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